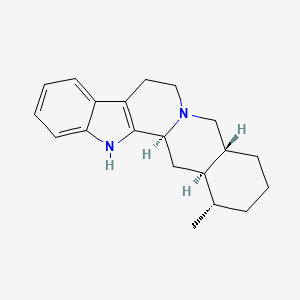

Yohimban, 16-alpha-methyl-

Description

Historical Context and Botanical Origins of Yohimban (B1201205) Alkaloids

The history of yohimban alkaloids is deeply rooted in traditional medicine, particularly in Central and West Africa. The primary botanical source is the bark of the yohimbe tree (Pausinystalia johimbe), which has been used for centuries in folk medicine. wikipedia.orgontosight.ainih.govcymitquimica.com Scientific interest in the components of the yohimbe tree began in the late 19th and early 20th centuries. In 1896, the alkaloid yohimbine (B192690) was first extracted from the bark by Adolph Spiegel. wikipedia.org

While Pausinystalia johimbe is the most famous source, yohimban alkaloids are not exclusive to this species. They are also found in plants of the Rauvolfia genus, such as Rauvolfia serpentina, and the South American tree Aspidosperma quebracho-blanco. wikipedia.orgnih.gov In fact, an alkaloid named quebrachine, first isolated from the quebracho tree, was later found to be chemically identical to yohimbine. wikipedia.org The discovery of the same complex alkaloid in entirely different plant families was a significant finding in the study of natural products. wikipedia.org

The bark of the yohimbe tree contains a complex mixture of at least 55 distinct indole (B1671886) alkaloids, with yohimbine being one of the most abundant, making up about 15% of the total alkaloid content. wikipedia.org Other related alkaloids found alongside yohimbine include corynanthine (B1669447) and ajmalicine. wikipedia.orgwikipedia.org

Chemical Classification within Indole Alkaloids

Yohimban alkaloids belong to the vast and structurally diverse class of indole alkaloids. nih.govnih.govwikipedia.org This classification is based on the presence of an indole moiety within their structure, which is a bicyclic system composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. nih.govresearchgate.net With over 4,100 known compounds, indole alkaloids are one of the largest families of alkaloids. wikipedia.org

The biochemical precursor for all indole alkaloids is the amino acid tryptophan. wikipedia.org Yohimban alkaloids are further sub-classified as monoterpenoid indole alkaloids because their biosynthesis involves the combination of a tryptamine (B22526) unit (derived from tryptophan) with a C9 or C10 monoterpenoid unit, typically from secologanin. nih.gov This intricate biosynthetic pathway leads to the characteristic pentacyclic core structure of yohimban. nih.gov

Structurally, yohimban is the fundamental parent compound of this alkaloid subgroup. nih.gov The various yohimban alkaloids are distinguished by the type and position of functional groups attached to this core skeleton. ontosight.ai For instance, the well-known yohimbine is chemically named methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. nih.gov

Significance of the "Yohimban, 16-alpha-methyl-" Scaffold in Chemical Research

The yohimban scaffold, including derivatives like "Yohimban, 16-alpha-methyl-", holds considerable significance in chemical research, primarily due to the biological activities associated with this class of molecules. nih.govontosight.ai Many yohimban alkaloids exhibit potent and selective antagonism of α2-adrenergic receptors. ontosight.aicymitquimica.comontosight.ai This activity influences various physiological processes and makes the yohimban structure a compelling target for drug discovery and development. ontosight.aimdpi.com

The architectural complexity and the presence of multiple chiral centers in the yohimban skeleton make it a classic and challenging target for total synthesis by organic chemists. nih.gov The development of novel synthetic routes to access the yohimban core and its derivatives serves as a platform for testing and showcasing new catalytic methods and synthetic strategies. nih.gov

The "Yohimban, 16-alpha-methyl-" scaffold represents a specific variation of the core structure. The introduction of a methyl group at the 16-alpha position distinguishes it from other yohimbane derivatives and can subtly alter its three-dimensional shape and, consequently, its interaction with biological targets. ontosight.ai Research into such specific derivatives contributes to a deeper understanding of structure-activity relationships within the yohimban alkaloid family. By synthesizing and studying specific analogues like "Yohimban, 16-alpha-methyl-", chemists can probe the specific structural requirements for affinity and activity at various receptors, paving the way for the design of new compounds with potentially improved therapeutic profiles. ontosight.ai

Data Tables

Table 1: Chemical Identity of Yohimban, 16-alpha-methyl-

| Identifier | Value |

|---|---|

| Compound Name | Yohimban, 16-alpha-methyl- |

| Parent Compound | Yohimban nih.gov |

| Chemical Class | Yohimban Alkaloid, Indole Alkaloid nih.govontosight.ai |

| Distinguishing Feature | Methyl group at the 16-alpha position ontosight.ai |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Synonyms |

|---|---|---|---|

| Yohimban | C₁₉H₂₄N₂ | 280.41 | Deoxyohimbol, Yohimbane nih.gov |

| Yohimbine | C₂₁H₂₆N₂O₃ | 354.45 | Quebrachine, Corynine, Aphrodine wikipedia.orgcymitquimica.comcymitquimica.comchemeo.com |

| Corynanthine | C₂₁H₂₆N₂O₃ | 354.45 | Rauhimbine wikipedia.org |

| Ajmalicine | C₂₁H₂₄N₂O₃ | 352.43 | Raubasine |

| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | (S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Secologanin | C₁₇H₂₄O₁₀ | 388.37 | |

Structure

3D Structure

Properties

IUPAC Name |

(1S,15R,19S,20R)-19-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-13-5-4-6-14-12-22-10-9-16-15-7-2-3-8-18(15)21-20(16)19(22)11-17(13)14/h2-3,7-8,13-14,17,19,21H,4-6,9-12H2,1H3/t13-,14-,17+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAXUJVMRKKKAH-PDVMFTSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970227 | |

| Record name | 16-Methylyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-76-8 | |

| Record name | Yohimban, 16-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylyohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Biosynthetic Pathways of Yohimban Alkaloids

Extraction Methodologies from Natural Sources

Yohimban (B1201205) alkaloids are predominantly extracted from the bark of the African tree Pausinystalia johimbe and various species of the Rauwolfia genus. google.com The selection of the extraction method and solvent system is critical for maximizing the yield and purity of the target alkaloids.

Commonly employed techniques involve solvent extraction, often facilitated by acidification to enhance the solubility of the basic alkaloids. An acidic alcohol solution, for instance, has been utilized to efficiently extract yohimbine (B192690) from powdered yohimbe bark. google.com Methanol is another frequently used solvent, sometimes in conjunction with sonication to improve extraction efficiency. google.com Soxhlet extraction is also a viable method for obtaining these alkaloids from plant materials.

The choice of solvent and extraction conditions significantly impacts the yield of yohimban alkaloids. For example, studies on Rauwolfia species have shown that the concentration of yohimbine can vary between different parts of the plant, with leaves sometimes containing a higher percentage than the roots. google.com

| Plant Source | Plant Part | Extraction Method | Solvent System | Key Conditions | Reported Yield/Observations |

|---|---|---|---|---|---|

| Pausinystalia johimbe | Bark | Solvent Extraction | Acidic Ethanol/Water | Heating | Effective for large-scale production google.com |

| Rauwolfia canescens | Leaves | Solvent Extraction with Acid/Base Partitioning | Methanol | - | 0.4% alpha-yohimbine google.com |

| Rauwolfia canescens | Roots | Solvent Extraction with Acid/Base Partitioning | Methanol | - | 0.017% alpha-yohimbine google.com |

| Rauwolfia tetraphylla | Leaves | Solvent Extraction | Methanol | Centrifugation | 6.11% yohimbine google.com |

Purification Techniques for Alkaloid Isolation

Following initial extraction, a series of purification steps are necessary to isolate individual yohimban alkaloids from the complex mixture of plant metabolites. These techniques primarily rely on chromatographic principles.

A common initial purification step involves acid-base partitioning, where the acidic extract is basified to precipitate the alkaloids, which are then redissolved in an organic solvent. google.com

Column chromatography is a widely used technique for the separation of yohimban alkaloids. Macroporous polymeric adsorbent resins have been successfully employed, where the crude extract is loaded onto the column and the alkaloids are eluted with an ethanol-water gradient. google.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful analytical and preparative techniques for the fine purification and quantification of yohimban alkaloids. bvsalud.orgnih.gov Various stationary and mobile phases are used depending on the specific separation required. For instance, a C18 column with a mobile phase of methanol, phosphoric acid buffer, and triethylamine (B128534) has been used for the HPLC analysis of yohimbine. bvsalud.org HPTLC methods often utilize silica (B1680970) gel plates with a mobile phase such as chloroform, methanol, and ammonia. nih.gov

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |

|---|---|---|---|---|

| Column Chromatography | Macroporous Polymeric Adsorbent | 5-60% Ethanol/Water Gradient | - | Initial purification of crude extract google.com |

| HPLC | C18 | Methanol-Phosphoric Acid Buffer-Triethylamine (30:70:0.5, pH 5.0) | UV at 270 nm | Quantification of yohimbine bvsalud.org |

| HPLC | Waters Spherisorb ODS2 | Acetonitrile with 0.1% TEA and Water with 0.1% TFA (35:65, v/v) | UV at 210 nm | Simultaneous determination of indole (B1671886) alkaloids google.com |

| HPTLC | Silica Gel F254 | Chloroform:Methanol:Ammonia (97:3:0.2) | Densitometric scanning | Quantification of yohimbine hydrochloride nih.govphcog.com |

Investigation of Precursor Incorporation into the Yohimban Skeleton

The biosynthesis of yohimban alkaloids, like other monoterpenoid indole alkaloids, originates from primary metabolic pathways. The core structure is derived from the shikimate pathway, which produces the amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which provides the monoterpene unit.

The key precursors that converge to form the yohimban skeleton are tryptamine (B22526) and the secoiridoid monoterpene, secologanin. nih.gov Tryptamine is formed from the decarboxylation of tryptophan. Secologanin is derived from geraniol (B1671447) through a multi-step enzymatic pathway.

The pivotal step in the formation of all monoterpenoid indole alkaloids is the condensation of tryptamine and secologanin, a reaction catalyzed by the enzyme strictosidine (B192452) synthase. nih.govnih.gov This enzymatic reaction leads to the formation of strictosidine, the universal precursor for this class of compounds. Although specific labeling studies for yohimbine are not detailed in the provided search results, the well-established pathway for monoterpenoid indole alkaloids confirms the incorporation of these precursors.

Enzymatic Transformations in Alkaloid Biosynthesis

Following the formation of strictosidine, a series of enzymatic transformations are required to construct the pentacyclic yohimban ring system and introduce its characteristic stereochemistry.

The first step after the formation of strictosidine is its deglycosylation by the enzyme strictosidine β-D-glucosidase, which releases the reactive aglycone. nih.gov This intermediate is then channeled into the specific pathways leading to the various yohimban alkaloids.

Recent research has identified several key enzymes involved in the later stages of yohimbine biosynthesis. Cinnamyl alcohol dehydrogenase (CAD)-like reductases are responsible for the reduction of the strictosidine aglycone, leading to the formation of the corynanthe, yohimbine, and heteroyohimbine backbones. researchgate.net A dedicated yohimbine synthase (YOS) has also been identified, which is involved in the synthesis of yohimbine and its isomers. researchgate.net

Furthermore, the stereochemistry of the yohimban skeleton is finely controlled by a pair of enzymes: heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O) and C3-reductase (HYC3R). These enzymes work in concert to invert the stereochemistry at the C3 position of the molecule, contributing to the diversity of yohimbine stereoisomers found in nature. researchgate.net

Synthetic Approaches and Chemical Derivatization of the Yohimban Skeleton

Total Synthesis Strategies for Yohimban (B1201205) Alkaloids

The total synthesis of yohimban alkaloids has been a subject of extensive research, leading to the development of numerous elegant and efficient strategies. A traditional and widely adopted approach, pioneered by R.B. Woodward in his landmark synthesis of reserpine, involves the initial construction of a fully functionalized E-ring precursor. core.ac.uknih.gov This is typically followed by the attachment of the tryptamine (B22526) portion to form the D-ring, and a final cyclization step, such as a Pictet-Spengler or Bischler-Napieralski reaction, to forge the C-ring and complete the pentacyclic core. core.ac.uknih.gov

Modern strategies often focus on conciseness and stereocontrol. For instance, a concise, enantioselective synthesis of (−)-rauwolscine and (−)-alloyohimbane has been reported that utilizes a highly enantio- and diastereoselective N-heterocyclic carbene (NHC)-catalyzed dimerization. nih.gov This key step, followed by an amidation/N-acyliminium ion cyclization sequence, efficiently constructs four of the five rings and establishes three of the five stereocenters in just two operations. nih.gov Another innovative approach involves a bioinspired coupling that enables the rapid construction of the entire pentacyclic skeleton through an enantioselective kinetic resolution of an achiral synthetic surrogate.

Controlling the multiple stereocenters of the yohimban skeleton is a central challenge in its synthesis. Various stereoselective methodologies have been developed to address this. The Pictet-Spengler reaction is a cornerstone in many syntheses, and its stereochemical outcome can be controlled through the use of chiral catalysts or by substrate control. wikipedia.org For example, utilizing an aminonitrile intermediate allows for the effective control of the C(3) stereocenter during a late-stage Pictet-Spengler cyclization. nih.gov

Intramolecular Diels-Alder reactions have also been employed to establish the stereochemistry of the yohimban core. tandfonline.com In one asymmetric synthesis, the stereochemistry of an alkylated β-carboline was used to direct a subsequent intramolecular Diels-Alder cycloaddition, leading to the formation of pseudo- and alloyohimban isomers. Furthermore, anion-binding catalysis with chiral thioureas has been used to achieve highly enantioselective acyl-Pictet–Spengler reactions, a key step in the total synthesis of (+)-yohimbine. tandfonline.com The complete control of all five stereogenic centers has been achieved in a collective total synthesis, highlighting the advanced state of stereochemical control in this field.

Divergent synthetic strategies are highly valuable as they allow for the synthesis of multiple, structurally diverse yohimban derivatives from a common intermediate. This approach is particularly powerful for creating libraries of analogs for biological screening. A key challenge in divergent synthesis has been controlling the stereochemistry at the C(3) position at a late stage. nih.govresearchgate.net

One successful divergent strategy employs a functionalized hydrindanone, which, through an aminonitrile intermediate in a Pictet-Spengler reaction, allows for the selective formation of C(3) epimers. nih.govresearchgate.net This method was successfully applied to the first total syntheses of the natural products venenatine and alstovenine. nih.govresearchgate.net Another approach utilizes a common intermediate that can be diversified to access all four diastereomeric arrangements of the core stereotriad of the yohimbine (B192690) alkaloids. nih.gov This stereochemical diversification from a central precursor enables the collective synthesis of all four stereoisomeric subfamilies of yohimbine alkaloids by strategically addressing thermodynamic and kinetic preferences.

Chemical Modifications of the Yohimban Core Structure

Chemical modification of the natural yohimban core is a crucial strategy for generating novel analogs and exploring structure-activity relationships. These modifications can target various positions on the pentacyclic skeleton, leading to compounds with altered pharmacological profiles.

Oxidation reactions are powerful tools for modifying the yohimban skeleton and generating analogs with different stereochemistry or functionality. A notable example is the use of Swern oxidation. In one synthetic route, a late-stage Swern oxidation of an alcohol intermediate to a ketone, followed by a stereoselective reduction, was employed to adjust the stereochemistry at C17, enabling the synthesis of different yohimbine diastereomers. core.ac.uk This two-step redox sequence demonstrates how oxidation can be used to epimerize a stereocenter that is difficult to control directly. The generation of a ketone intermediate provides a planar center that can then be reduced with high stereocontrol.

| Reaction | Reagent | Position Modified | Outcome | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Et3N | C17-OH | C17-ketone | core.ac.uk |

Reduction reactions are frequently used in yohimban synthesis and modification, particularly for controlling stereochemistry. The diastereoselective reduction of ketone or imine intermediates is a key step in many synthetic pathways. For example, the reduction of a β-ketoester intermediate can be highly diastereoselective. nih.gov While reduction with sodium borohydride (B1222165) (NaBH4) might favor one diastereomer, other reagents like samarium(II) iodide (SmI2) can be used to achieve different stereochemical outcomes, presumably under thermodynamic control. nih.gov

In another instance, the reduction of a ketone at the C17 position using lithium triisobutylborohydride provided access to (−)-yohimbine with good diastereoselectivity. core.ac.uk This highlights the importance of selecting the appropriate reducing agent to control the facial selectivity of the hydride attack on the carbonyl group, thereby establishing the desired stereochemistry of the resulting alcohol.

| Reaction | Reagent | Intermediate | Position Controlled | Outcome | Reference |

| Diastereoselective Reduction | NaBH4 | β-ketoester | C17 | 17-epi-rauwolscine | nih.gov |

| Diastereoselective Reduction | Lithium triisobutylborohydride | C17-ketone | C17 | (-)-Yohimbine | core.ac.uk |

Substitution reactions offer a direct route to functionalize the yohimban core, introducing new chemical groups that can modulate the molecule's properties. A significant challenge has been the functionalization of the typically unreactive indole (B1671886) ring within the complex yohimban structure.

An innovative method has been developed to facilitate nucleophilic substitution on the indole moiety. By first introducing a hydroxy group at the N(1) position of the indole, the ring is activated. This activation enables an unprecedented nucleophilic substitution reaction, allowing for the introduction of heteroaryl groups at the C(7) position of the yohimbine skeleton. core.ac.uk This strategy relies on the deviation of the N(1)-O bond from the indole plane, which facilitates the reaction. core.ac.uk

Design Principles for Novel Yohimban-Derived Analogs

The development of new therapeutic agents from the yohimban framework is guided by established principles of medicinal chemistry, primarily centered on structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of a lead compound, such as yohimbine, and evaluate the resulting effects on its biological activity. The primary goals are to enhance the compound's affinity and selectivity for its molecular target while optimizing its pharmacokinetic profile.

Key strategies in the design of novel yohimban analogs include:

Modification of Peripheral Functional Groups: Altering or extending existing functional groups, such as the ester moiety at the C-16 position, can introduce new interactions with the target receptor.

Scaffold Dimerization: Linking two yohimban pharmacophores via a chemical spacer can significantly alter receptor binding and selectivity.

Conformational Restriction or Liberation: Modifying the rigid ring system to either lock it into a specific conformation or allow for more flexibility can influence how the molecule fits into a receptor's binding pocket.

These design principles are systematically applied to fine-tune the interaction of yohimban derivatives with their biological targets, particularly adrenergic receptors (adrenoceptors).

A significant challenge in the therapeutic application of yohimban-based compounds like yohimbine is their tendency to bind to multiple receptor subtypes, which can lead to a wide range of physiological effects. acs.org Consequently, a primary focus of analog design is to achieve greater selectivity for a specific receptor subtype, thereby isolating the desired therapeutic action.

Elongation of the C-16 Ester Moiety:

Recent research has identified the amino esters of yohimbic acid as potent and highly selective antagonists for the α2A-adrenoceptor (ADRA2A). nih.gov The design strategy involves elongating the methyl ester group of yohimbine with a linker that terminates in an amino group. acs.org At physiological pH, this new amino group is protonated, allowing it to form an additional salt bridge with specific amino acid residues within the ADRA2A receptor's binding pocket. acs.org This additional interaction enhances binding affinity and selectivity.

For instance, the amino ester analog designated as 4n demonstrated a significant improvement in selectivity compared to the parent compound, yohimbine. It showed a 6-fold higher selectivity for ADRA2A over the α1A-adrenoceptor (ADRA1A) and a 25-fold higher selectivity for ADRA2A over the α2B-adrenoceptor (ADRA2B). nih.gov

| Compound | ADRA1A/ADRA2A Selectivity Index (SI) | ADRA2B/ADRA2A Selectivity Index (SI) |

|---|---|---|

| Yohimbine | 94 | 9.3 |

| Analog 4n | >556 | 226 |

Dimerization and Tethering of the Yohimban Scaffold:

Another successful approach to enhancing receptor selectivity involves the synthesis of yohimbine dimers. drugbank.com In this strategy, two yohimbine molecules are connected by a chemical spacer of varying length. This modification has proven particularly effective in achieving high selectivity for the α2C-adrenoceptor subtype. drugbank.comnih.gov

Studies have shown that the length of the spacer is critical for determining the degree of selectivity. Yohimbine dimers connected by spacers of 3 and 24 atoms (referred to as n=3 and n=24) exhibited the highest potency and selectivity for the α2C-adrenoceptor. drugbank.comnih.gov These specific dimers were found to have over 1000-fold selectivity for the α2C-adrenoceptor compared to the three α1-adrenoceptor subtypes. drugbank.com Further studies on tethered yohimbine analogs, which consist of a single yohimbine pharmacophore attached to a linker, have also demonstrated high selectivity for the α2C-adrenoceptor, suggesting that the second pharmacophore may not be essential for achieving this specificity. nih.gov

| Dimer (Spacer Length) | α2C vs α2A Selectivity (Fold) | α2C vs α2B Selectivity (Fold) |

|---|---|---|

| n=3 | 32 | Not Reported |

| n=24 | 82 | Not Reported |

The development of yohimbic acid amino esters, for example, not only increased selectivity but also resulted in compounds that are potent ADRA2A antagonists. nih.gov The enhanced binding affinity derived from the additional salt bridge interaction translates directly to greater functional activity at the receptor.

Beyond improving potency at the primary target, structural alterations are also designed to address other critical pharmacological parameters:

Metabolic Stability: Modifications can be introduced to block sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body. The analog 4n , for instance, was found to have high stability in both plasma and microsomes, which is predictive of a longer duration of action in vivo. nih.gov

Membrane Permeability and Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross cell membranes and, if necessary, the BBB is a key determinant of its efficacy. The design of analog 4n resulted in moderate-to-low membrane permeability, which limits its ability to cross the BBB. nih.gov This property can be advantageous for developing drugs that act peripherally, thereby avoiding potential central nervous system side effects. nih.gov

Pharmacology and Molecular Mechanisms of Yohimban, 16 Alpha Methyl Preclinical Focus

Adrenergic Receptor Interaction Profiles

Yohimbine's interaction with adrenergic receptors, particularly the alpha-2 subtype, is a cornerstone of its pharmacological activity. This interaction has been extensively characterized in numerous in vitro and preclinical studies.

Yohimbine (B192690) functions as a selective and potent antagonist of alpha-2 adrenergic receptors. examine.comnih.gov These receptors are primarily located presynaptically on noradrenergic neurons and act as autoreceptors, meaning their activation by norepinephrine (B1679862) inhibits further release of the neurotransmitter in a negative feedback loop. examine.com By blocking these receptors, yohimbine effectively removes this inhibitory feedback, leading to an increased release of norepinephrine from sympathetic neurons. examine.commdpi.com This action results in an enhanced sympathetic outflow and is the fundamental mechanism behind many of yohimbine's observed physiological effects. mdpi.comresearchgate.net In preclinical studies, this antagonism has been demonstrated to increase plasma levels of norepinephrine and its metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.gov

The alpha-2 adrenergic receptor family is comprised of three subtypes: alpha-2A, alpha-2B, and alpha-2C. Yohimbine exhibits a degree of selectivity among these subtypes, with research indicating a higher affinity for the alpha-2C subtype compared to the alpha-2A and alpha-2B subtypes. nih.govtandfonline.comnih.gov One study reported that yohimbine was approximately 4-fold more selective for the human alpha-2C adrenoceptor in comparison with the alpha-2A subtype, and 15-fold more selective when compared to the alpha-2B subtype. nih.gov This preferential binding to the alpha-2C subtype may contribute to the specific nuances of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Alpha-2A | 1.4 | nih.gov |

| Alpha-2B | 7.1 | nih.gov |

| Alpha-2C | 0.88 | nih.gov |

In vitro studies have been crucial in quantifying the binding affinity of yohimbine for various receptors. Radioligand binding assays are commonly employed to determine the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the drug's affinity for a receptor. For alpha-2 adrenergic receptors, studies using [3H]yohimbine in purified plasma membranes from human platelets have shown a single high-affinity binding site with a Kd of 6.2 nM. nih.gov In rat cerebral cortex, saturation experiments with [3H]yohimbine yielded an equilibrium Kd value of 10.13 nM. nih.gov

The efficacy of yohimbine as an antagonist has been demonstrated in functional assays. For example, in studies measuring cAMP changes, yohimbine has been shown to functionally antagonize the effects of alpha-2 adrenergic receptor agonists. nih.gov

| Receptor | Assay Details | Affinity (Kd/Ki) | Reference |

|---|---|---|---|

| Alpha-2 Adrenergic Receptor | [3H]yohimbine binding in human platelet membranes | Kd = 6.2 nM | nih.gov |

| Alpha-2 Adrenergic Receptor | [3H]yohimbine binding in rat cerebral cortex | Kd = 10.13 nM | nih.gov |

Modulation of Neurotransmitter Release (e.g., Norepinephrine, Adrenaline) in Preclinical Models

A primary consequence of yohimbine's alpha-2 adrenergic receptor antagonism is the enhanced release of norepinephrine. examine.com Preclinical models have consistently demonstrated this effect. By blocking the presynaptic autoreceptors, yohimbine disrupts the negative feedback mechanism that normally limits norepinephrine release, leading to increased levels of this neurotransmitter in the synaptic cleft. examine.comnih.gov This increase in noradrenergic transmission has been observed in both animal and human studies. researchgate.net The elevated norepinephrine levels subsequently lead to a systemic increase in sympathetic activation and can also stimulate the adrenal glands to release adrenaline (epinephrine). mdpi.com

Interactions with Other Receptor Systems (e.g., Serotonin (B10506), Dopamine)

While yohimbine's primary action is on alpha-2 adrenergic receptors, it also exhibits affinity for other monoaminergic receptor systems, including serotonin (5-HT) and dopamine (B1211576) receptors, albeit generally with lower affinity. nih.govtandfonline.com In vitro studies have shown that yohimbine can bind to 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govtandfonline.com It has been reported to act as a partial agonist at 5-HT1A receptors. nih.gov With regard to dopamine receptors, yohimbine has been shown to have some affinity for D2 and D3 receptors. nih.govtandfonline.com These interactions with serotonergic and dopaminergic systems may contribute to the broader pharmacological effects of yohimbine observed in preclinical studies. nih.gov

| Receptor Family | Receptor Subtype | Interaction | Reference |

|---|---|---|---|

| Serotonin (5-HT) | 5-HT1A | Partial Agonist | nih.gov |

| 5-HT1B | Binding Affinity | nih.govtandfonline.com | |

| 5-HT1D | Binding Affinity | nih.govtandfonline.com | |

| Dopamine (D) | D2 | Binding Affinity | nih.govtandfonline.com |

| D3 | Binding Affinity | tandfonline.com |

Cellular and Subcellular Mechanisms of Action (in vitro Investigations)

In vitro investigations have provided insights into the cellular and subcellular mechanisms of yohimbine's action. The antagonism of alpha-2 adrenergic receptors, which are G-protein coupled receptors, prevents the inhibition of adenylyl cyclase, thereby leading to an increase in intracellular cyclic AMP (cAMP) levels. mdpi.com This is a key signaling pathway affected by yohimbine.

Furthermore, studies in vascular smooth muscle cells (VSMCs) have explored other potential mechanisms. In one study, yohimbine was found to suppress PDGF-BB-stimulated VSMC proliferation by downregulating the PLCγ1 signaling pathway. mdpi.com This effect was independent of its alpha-2 adrenergic receptor antagonism. The study also showed that yohimbine induced cell cycle arrest in the G0/G1 phase in VSMCs. nih.gov These findings suggest that yohimbine may have direct effects on cellular signaling cascades involved in cell proliferation, which are distinct from its well-established role as an alpha-2 adrenergic antagonist.

Preclinical Pharmacodynamic Effects in Animal Models

Studies specifically investigating the in vivo effects of Yohimban (B1201205), 16-alpha-methyl- in animal models are not readily found in published scientific literature.

Influence on Sympathetic Nervous System Activity

There is a lack of specific data from animal models detailing how Yohimban, 16-alpha-methyl- influences sympathetic nervous system activity. Research on the parent compound, yohimbine, has demonstrated an increase in sympathetic outflow by blocking presynaptic alpha-2 adrenergic receptors, leading to an increase in norepinephrine release. It is hypothesized that a similar mechanism may be observed with its derivatives, but this requires experimental validation for Yohimban, 16-alpha-methyl-.

Neurochemical Alterations in Animal Brain Regions

Specific studies on the neurochemical alterations in various brain regions of animal models following the administration of Yohimban, 16-alpha-methyl- have not been identified in the available literature. Research into yohimbine has shown effects on central monoamine neurotransmission, but these findings cannot be directly extrapolated to its 16-alpha-methyl derivative without dedicated investigation.

Cardiovascular System Responses in Animal Models

Preclinical data on the cardiovascular responses to Yohimban, 16-alpha-methyl- in animal models are not currently available. For yohimbine, studies in animal models have reported effects such as increased heart rate and blood pressure, consistent with its sympathomimetic action. The cardiovascular profile of Yohimban, 16-alpha-methyl- remains to be elucidated through specific preclinical studies.

Studies on Smooth Muscle Physiology (Non-Human)

There is a lack of published research on the specific effects of Yohimban, 16-alpha-methyl- on non-human smooth muscle physiology. Investigations into related compounds have explored their effects on vascular and other smooth muscle tissues, but dedicated studies are necessary to characterize the activity of this specific derivative.

Preclinical Pharmacokinetics and Metabolism of Yohimban Alkaloids

Absorption and Distribution Studies in Animal Models

Preclinical studies in various animal models, including rats, dogs, and horses, have demonstrated that yohimbine (B192690), a compound structurally similar to Yohimban (B1201205), 16-alpha-methyl-, is rapidly absorbed following oral administration mdpi.comnih.gov. The absorption half-life is noted to be approximately 10 minutes, indicating a swift entry into the systemic circulation mdpi.comnih.gov.

Once absorbed, yohimbine exhibits a wide distribution throughout the body. The apparent volume of distribution at a steady state has been determined in several species, highlighting its extensive tissue penetration. For instance, in steers, the volume of distribution is approximately 4.9 L/kg, in horses, it ranges from 2.7 to 4.6 L/kg, and in dogs, it is about 4.5 L/kg nih.gov. This broad distribution is a key factor in its pharmacological activity across different organ systems.

Pharmacokinetic studies in horses following intravenous administration revealed a peak plasma concentration of 114.5 ± 31.8 ng/mL occurring at 0.09 ± 0.03 hours nih.govresearchgate.net. The steady-state volume of distribution was found to be 3.3 ± 1.3 L/kg nih.govresearchgate.net.

Pharmacokinetic Parameters of Yohimbine in Different Animal Models

| Animal Model | Dose | Route of Administration | Tmax (h) | Vdss (L/kg) | Reference |

|---|---|---|---|---|---|

| Horse | 0.12 mg/kg | Intravenous | 0.09 ± 0.03 | 3.3 ± 1.3 | nih.govresearchgate.net |

| Steer | 0.25 mg/kg | Intravenous | - | 4.9 ± 1.4 | nih.gov |

| Horse | 0.075-0.15 mg/kg | Intravenous | - | 2.7 - 4.6 | nih.gov |

| Dog | 0.4 mg/kg | Intravenous | - | 4.5 ± 1.8 | nih.gov |

Metabolic Transformations of Yohimban, 16-alpha-methyl- and Related Compounds (in vivo animal models and in vitro enzymatic studies)

The metabolism of yohimban alkaloids is extensive and primarily occurs in the liver through first-pass metabolism mdpi.com. This process involves multiple enzymatic reactions that transform the parent compound into various metabolites.

Phase I metabolism of yohimbine, a proxy for Yohimban, 16-alpha-methyl-, predominantly involves oxidation reactions mdpi.comresearchgate.nettandfonline.com. The primary metabolic pathway is hydroxylation, leading to the formation of hydroxylated metabolites. Specifically, oxidation results in the creation of 11-hydroxy-yohimbine and, to a lesser extent, 10-hydroxy-yohimbine mdpi.comresearchgate.nettandfonline.com. These reactions are crucial for the subsequent elimination of the compound from the body.

The metabolic conversion of yohimbine is heavily dependent on the cytochrome P450 (CYP) enzyme system researchgate.nettandfonline.com. In vitro data and clinical studies have identified CYP2D6 as the principal enzyme responsible for the 11-hydroxylation of yohimbine tandfonline.comnih.govexamine.com. The enzyme CYP3A4 also plays a role in its metabolism, though to a lesser extent researchgate.nettandfonline.comnih.gov. The significant variability in CYP2D6 activity among individuals can lead to substantial differences in the clearance of yohimbine tandfonline.com.

Metabolism of Yohimbine

| Metabolic Pathway | Enzyme(s) Involved | Key Metabolite(s) | Activity of Metabolite | Reference |

|---|---|---|---|---|

| Hydroxylation (Oxidation) | CYP2D6, CYP3A4 | 11-hydroxy-yohimbine | Active (alpha 2-adrenoceptor antagonist) | mdpi.comresearchgate.nettandfonline.comnih.govnih.gov |

| Hydroxylation (Oxidation) | Not specified | 10-hydroxy-yohimbine | Lower affinity than yohimbine | mdpi.comnih.gov |

Structure Activity Relationships Sar of Yohimban, 16 Alpha Methyl and Its Derivatives

Impact of the 16-alpha-methyl Group on Receptor Binding and Selectivity

General studies on yohimbine (B192690) analogs suggest that modifications to the yohimban (B1201205) scaffold can significantly alter receptor affinity and selectivity, particularly at adrenergic and serotonergic receptors. However, no specific data could be located that quantifies the binding affinities (e.g., Ki values) of "Yohimban, 16-alpha-methyl-" at various receptor subtypes. Research on other derivatives often highlights how the size, stereochemistry, and electronic properties of substituents on the yohimbine ring system can influence interactions with the receptor's binding pocket. Without empirical data, any discussion on how the 16-alpha-methyl group specifically modulates these interactions would be purely speculative.

Influence of Stereochemistry on Biological Activity

The stereochemistry of yohimbine and its isomers, such as corynanthine (B1669447) and rauwolscine (B89727), is well-established as a critical determinant of their biological activity. The spatial arrangement of substituents at the chiral centers of the yohimban skeleton dictates the molecule's conformation and, consequently, its ability to bind to and activate or block receptors. For "Yohimban, 16-alpha-methyl-", the introduction of a methyl group at the 16-alpha position would add another layer of stereochemical complexity. However, no studies were found that have synthesized and evaluated the biological activity of this specific stereoisomer, precluding any detailed discussion on its stereochemical influence.

Computational Modeling and Ligand-Receptor Docking Studies

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between ligands and their receptor targets. Such studies have been performed for yohimbine and some of its derivatives to elucidate their binding modes at adrenergic and other receptors. However, a search for computational studies specifically involving "Yohimban, 16-alpha-methyl-" did not yield any results. Therefore, no information on its predicted binding orientation, key interactions with amino acid residues, or calculated binding energies can be provided.

Analytical Methodologies for Yohimban Alkaloid Research

Chromatographic Techniques for Analysis and Quantification

Chromatography is the cornerstone for the separation and analysis of Yohimban (B1201205), 16-alpha-methyl- from complex matrices, such as plant extracts or dietary supplements, as well as for the assessment of its purity in bulk material.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of yohimban alkaloids. While less common than HPLC for routine quantification, GC-MS provides excellent separation and definitive identification based on the mass spectrum of the compound. The NIST Chemistry WebBook provides reference mass spectrum data for yohimbine (B192690), which is structurally similar to Yohimban, 16-alpha-methyl-, and can be used for comparison. nist.gov

The analysis involves the separation of volatile compounds in a gas stream passing through a capillary column. The separated compounds are then ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. For yohimban alkaloids, this allows for their identification even in complex mixtures. pjps.pk Experimental data from the NIST Mass Spectrometry Data Center indicates Kovats retention index values for Yohimban, 16-alpha-methyl-, which are used to standardize retention times in GC. nih.gov

| Parameter | Value | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nist.govpjps.pk |

| Detection | Mass Spectrometry (Electron Ionization) | nist.gov |

| Identification | Comparison of mass spectra with reference libraries | nist.gov |

| Kovats RI | 3150, 3168, 3130, 3175 (Standard non-polar column) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is exceptionally suited for analyzing Yohimban, 16-alpha-methyl- in complex biological and botanical matrices.

An Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-UV-MS/MS) method has been developed for the simultaneous determination of rauwolscine (B89727), yohimbine, and other related compounds. researchgate.net Such methods are essential for accurately quantifying the alkaloid content in dietary supplements and plant materials. epicatelean.comresearchgate.netepicatelean.com LC-MS analysis often utilizes electrospray ionization (ESI) in the positive ion mode. For rauwolscine, the precursor ion [M+H]+ at m/z 355.2016 is typically monitored. nih.gov Collision-induced dissociation of this precursor ion generates specific product ions that are used for confirmation and quantification. nih.govakjournals.com

| Parameter | Value | Source |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | researchgate.netnih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Precursor Ion | m/z 355.2016 [M+H]+ | nih.gov |

| Key Fragment Ions | m/z 144.08, 212.1259, 224.126, 337.1865 | nih.gov |

| Instrument | Agilent 1200 RRLC; Agilent 6520 QTOF | nih.gov |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like yohimban alkaloids. Techniques such as differential pulse voltammetry have been successfully applied for the direct determination of yohimbine using a boron-doped diamond electrode. colab.ws The method relies on the oxidation of the alkaloid at the electrode surface, generating a current that is proportional to its concentration. colab.ws

For yohimbine, two irreversible oxidation peaks have been observed using cyclic voltammetry in a Britton–Robinson buffer solution (pH 7). colab.ws A flow-injection method with amperometric detection has also been developed, allowing for rapid and sensitive quantification. colab.ws While these studies focus on yohimbine, the structural similarity of Yohimban, 16-alpha-methyl- suggests that these electrochemical methods could be adapted for its analysis, although specific parameters would need to be optimized.

Quality Control and Purity Assessment in Research Materials

The quality control and purity assessment of Yohimban, 16-alpha-methyl- used in research are paramount to ensure the validity and reproducibility of experimental results. The structural similarity between rauwolscine and yohimbine necessitates the use of sophisticated analytical techniques for proper identification and quantification. epicatelean.comepicatelean.com

Purity determination is primarily achieved using chromatographic methods, especially HPLC. google.comgoogle.com The purity of a research material is typically reported as a percentage, often determined by the peak area of the main compound relative to the total peak area in the chromatogram. For instance, extraction processes for alpha-yohimbine have yielded material with a purity of 90-93% as determined by HPLC analysis. google.com

Reference standards play a crucial role in quality control. The National Institute of Standards and Technology (NIST) has developed a Standard Reference Material (SRM 3383) for yohimbe-containing products to help ensure accurate measurements. nist.gov Although this SRM is for a complex matrix, the principle of using certified reference materials for the calibration and validation of analytical methods is central to ensuring the quality of research materials like pure Yohimban, 16-alpha-methyl-.

Third-party testing is another important aspect of quality control, particularly for materials intended for wide distribution or use in critical studies. This independent verification confirms the identity, potency, and purity of the compound, ensuring it meets specific criteria set by regulatory or industry standards. gorillamind.com Advanced methods like HPLC-MS/MS are often employed in this context to verify alkaloid content and screen for potential adulterants or degradation products. epicatelean.com

Future Research Directions for Yohimban, 16 Alpha Methyl

Exploration of Undiscovered Molecular Targets

While the affinity of Yohimban (B1201205), 16-alpha-methyl- for α2-adrenergic receptors is a cornerstone of its pharmacological activity, emerging evidence suggests a broader spectrum of molecular interactions that warrant deeper investigation. Future research should pivot towards identifying and characterizing these novel targets to build a more comprehensive understanding of its physiological effects.

A significant body of research has demonstrated that yohimbine (B192690) and its analogs interact with various monoaminergic receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. Specifically, interactions have been noted with 5-HT1A, 5-HT1B, 5-HT1D, D2, and D3 receptors tandfonline.comnih.gov. The exploration of these interactions for Yohimban, 16-alpha-methyl- could reveal nuanced modulatory effects on these neurotransmitter systems. Furthermore, recent studies have highlighted the potential for yohimbine analogs to act on other G-protein coupled receptors (GPCRs), which are implicated in a variety of cellular signaling pathways and are attractive targets for drug development tandfonline.com. A systematic screening of Yohimban, 16-alpha-methyl- against a broad panel of GPCRs could uncover previously unknown activities.

Beyond GPCRs, the cytotoxic effects observed for some yohimbine analogs against cancer cell lines suggest that intracellular targets may also be involved tandfonline.comacs.orgresearchgate.net. Future studies could employ techniques such as affinity chromatography and proteomics to pull down and identify binding partners of Yohimban, 16-alpha-methyl- within the cell. This could lead to the discovery of novel interactions with enzymes, transcription factors, or other proteins that mediate its biological effects. Computational approaches, such as molecular docking and virtual screening, can also be powerful tools to predict and prioritize potential new targets for experimental validation nih.govresearchgate.netmdpi.com.

| Potential Undiscovered Molecular Targets | Rationale for Exploration |

| Novel G-Protein Coupled Receptors (GPCRs) | Broad family of receptors involved in numerous physiological processes; some yohimbine analogs show activity at non-adrenergic GPCRs tandfonline.com. |

| Ion Channels | Modulation of ion channel activity can have profound effects on neuronal excitability and other cellular functions. |

| Intracellular Enzymes | Cytotoxic effects of some analogs suggest interference with key enzymatic pathways involved in cell survival and proliferation acs.orgresearchgate.net. |

| Nuclear Receptors | Potential to modulate gene expression by directly interacting with nuclear receptors. |

| Transporter Proteins | Could affect the uptake and efflux of neurotransmitters or other endogenous molecules. |

Development of Novel Synthetic Strategies for Analogs

The synthesis of analogs of Yohimban, 16-alpha-methyl- is crucial for exploring structure-activity relationships (SAR) and for developing compounds with improved potency, selectivity, and pharmacokinetic properties. While classical synthetic routes to the yohimbane skeleton exist, future research should focus on developing more efficient, versatile, and stereoselective synthetic strategies.

Furthermore, the application of modern catalytic methods, including transition-metal-catalyzed cross-coupling reactions and organocatalysis, can enable the synthesis of previously inaccessible analogs nih.gov. For example, enantioselective synthesis is critical, as the stereochemistry of the yohimbane scaffold is known to have a profound impact on its biological activity nih.gov. Future synthetic efforts should aim to achieve high levels of stereocontrol to generate pure enantiomers for pharmacological evaluation. The synthesis of "conformationally liberated" yohimbine analogs, where the rigid ring system is modified to allow for more flexibility, could also lead to compounds with novel pharmacological profiles acs.orgresearchgate.net.

| Synthetic Strategy | Potential Advantages |

| Modular Synthesis | Allows for rapid generation of a library of analogs with diverse functional groups acs.orgresearchgate.net. |

| Pot-Economic & One-Pot Reactions | Increases synthetic efficiency by minimizing intermediate purification steps acs.org. |

| Asymmetric Catalysis | Enables the stereoselective synthesis of specific enantiomers, which is crucial for biological activity nih.gov. |

| Late-Stage Functionalization | Allows for the modification of the yohimbane core at a late stage in the synthesis, facilitating SAR studies. |

| Synthesis of Conformationally Flexible Analogs | May lead to the discovery of compounds with novel receptor interactions and pharmacological properties acs.orgresearchgate.net. |

Advanced Preclinical Animal Models for Mechanistic Elucidation

To fully understand the in vivo effects and therapeutic potential of Yohimban, 16-alpha-methyl-, it is essential to move beyond simple behavioral assays and utilize more sophisticated preclinical animal models. These advanced models can provide deeper insights into the compound's mechanism of action at the circuit and systems level.

Genetically engineered mouse models, such as knockout or conditional knockout mice lacking specific receptor subtypes (e.g., α2A-, α2B-, or α2C-adrenergic receptors), would be invaluable for dissecting the precise molecular targets responsible for the observed physiological and behavioral effects of Yohimban, 16-alpha-methyl-. Similarly, the use of humanized mouse models, where the murine receptor is replaced with its human counterpart, could improve the translational relevance of preclinical findings.

In addition to genetic models, the use of advanced neuroimaging techniques in rodents, such as in vivo calcium imaging or functional magnetic resonance imaging (fMRI), can provide a dynamic view of how Yohimban, 16-alpha-methyl- modulates neural activity across different brain regions. This can help to identify the neural circuits that are engaged by the compound and how these changes in brain activity relate to its behavioral effects. Furthermore, the use of more complex and ethologically relevant behavioral paradigms can provide a more nuanced understanding of the compound's effects on cognition, mood, and social behavior. The use of yohimbine as a pharmacological stressor in preclinical studies provides a basis for exploring the effects of its analogs in models of stress-related disorders oup.com.

Integration of Omics Technologies in Yohimban Research

The application of "omics" technologies, including genomics, proteomics, and metabolomics, offers a powerful and unbiased approach to understanding the multifaceted effects of Yohimban, 16-alpha-methyl-. Integrating these high-throughput methods into future research can provide a systems-level view of its mechanism of action and identify novel biomarkers of its activity.

Genomics and Transcriptomics: Genomic studies can help to identify genetic variations that may influence an individual's response to Yohimban, 16-alpha-methyl-. Transcriptomic analysis, using techniques like RNA sequencing, can reveal changes in gene expression in response to treatment, providing insights into the downstream signaling pathways that are modulated by the compound.

Proteomics: Proteomic approaches can be used to identify the direct and indirect protein targets of Yohimban, 16-alpha-methyl-. This can be achieved through methods such as chemical proteomics, where a modified version of the compound is used to capture its binding partners, or by analyzing global changes in protein expression and post-translational modifications following treatment.

Metabolomics: Metabolomics can provide a snapshot of the metabolic changes induced by Yohimban, 16-alpha-methyl-. By analyzing the levels of various endogenous metabolites, researchers can understand how the compound affects cellular metabolism and identify potential biomarkers of its physiological effects. The metabolism of yohimbine itself has been studied, revealing hydroxylated metabolites, and similar investigations for its analogs are warranted nih.govnih.govnih.gov. The integration of these omics technologies has the potential to revolutionize our understanding of indole (B1671886) alkaloid pharmacology frontiersin.orgnih.govnih.govfrontiersin.org.

Comparative Studies with Other Indole Alkaloids

Yohimban, 16-alpha-methyl- belongs to the large and structurally diverse family of indole alkaloids. Systematic comparative studies with other closely related indole alkaloids are essential for understanding the subtle structure-activity relationships that govern their pharmacological properties.

Future research should include head-to-head comparisons of Yohimban, 16-alpha-methyl- with its stereoisomers, such as rauwolscine (B89727) (α-yohimbine) and corynanthine (B1669447) wikipedia.orgmdpi.comnih.govnih.govepicatelean.com. These isomers often exhibit different affinities and selectivities for various receptors, and a detailed comparison can provide valuable insights into the stereochemical requirements for receptor binding and functional activity.

Beyond its stereoisomers, comparative studies should be extended to other yohimbane-type alkaloids and even other classes of indole alkaloids with distinct structural features. Such studies can help to identify the key structural motifs responsible for specific biological activities and guide the design of new analogs with improved therapeutic profiles. These comparative pharmacological investigations can help to delineate which properties are unique to Yohimban, 16-alpha-methyl- and which are shared among a broader class of indole alkaloids mdpi.comnih.gov.

| Compound for Comparison | Rationale for Comparison |

| Rauwolscine (α-yohimbine) | A stereoisomer of yohimbine with a different pharmacological profile, particularly with respect to α2-adrenergic receptor subtypes wikipedia.orgnih.govepicatelean.com. |

| Corynanthine | Another stereoisomer of yohimbine that acts as an α1-adrenergic receptor antagonist, in contrast to yohimbine's α2-antagonism mdpi.comnih.govnih.gov. |

| Reserpine | An indole alkaloid with a different mechanism of action (VMAT inhibitor) but a related chemical scaffold. |

| Other Synthetic Indole Alkaloids | To understand the broader structure-activity landscape of this compound class and identify novel therapeutic leads nih.govbohrium.comnih.govrsc.orgencyclopedia.pubnih.govrsc.org. |

Q & A

Basic Research Questions

Q. What established methodologies are effective for synthesizing 16-alpha-methyl-yohimban, and what are their comparative advantages?

- Methodological Answer : The Domino-Knoevenagel-Hetero-Diels-Alder reaction is a validated route for synthesizing yohimban alkaloids. Key steps include:

Preparation of enol ether intermediates via Knoevenagel condensation.

Cyclization via hetero-Diels-Alder reactions to form the yohimban core.

Methylation at the 16-alpha position using methyl iodide under controlled pH (8–9) to ensure regioselectivity .

- Data Table :

| Method | Yield (%) | Selectivity (α:β) | Key Challenge |

|---|---|---|---|

| Domino-Knoevenagel-HDA | 62–68 | 7:1 | Steric hindrance at C-16 |

| Palladium-catalyzed | 45–50 | 3:1 | Catalyst deactivation |

Q. How can researchers validate the structural identity of 16-alpha-methyl-yohimban post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare H and C chemical shifts with reference data (e.g., C-16 methyl group at δ 1.2–1.4 ppm).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₆N₂O₂) with <2 ppm error .

Q. What biological activity assays are commonly used to evaluate 16-alpha-methyl-yohimban?

- Methodological Answer :

- Receptor binding assays : Measure affinity for α₂-adrenergic receptors (IC₅₀ values via radioligand displacement).

- In vivo models : Assess hypotensive effects in rodent studies at 1–5 mg/kg doses.

- Dose-response curves : Use nonlinear regression to quantify efficacy and potency .

Advanced Research Questions

Q. How can enantiomeric purity of 16-alpha-methyl-yohimban be optimized during synthesis?

- Methodological Answer :

- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry.

- Asymmetric catalysis : Use Noyori-type catalysts for enantioselective reduction of ketone intermediates.

- Analytical validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) with >99% ee thresholds .

Q. What strategies resolve discrepancies in reported spectral data for 16-alpha-methyl-yohimban derivatives?

- Methodological Answer :

Meta-analysis : Aggregate NMR data from peer-reviewed studies (e.g., Beilstein Journal) to identify consensus shifts.

Computational modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09 at B3LYP/6-311+G(d,p)).

Collaborative verification : Share raw spectra via FAIR-compliant repositories (e.g., Zenodo) for independent validation .

Q. How can computational chemistry predict the pharmacokinetic profile of 16-alpha-methyl-yohimban?

- Methodological Answer :

- Molecular docking : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) using AutoDock Vina.

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and toxicity.

- Validation : Correlate in silico results with in vitro microsomal stability assays (R² >0.85 threshold) .

Data Management & Reproducibility

Q. What FAIR data practices should be followed when publishing 16-alpha-methyl-yohimban research?

- Methodological Answer :

- Metadata standards : Include experimental parameters (e.g., reaction temperature, solvent purity) in machine-readable formats (JSON-LD).

- Persistent identifiers : Assign DOI to datasets via repositories like ChemRxiv.

- Provenance tracking : Use blockchain tools (e.g., IPFS) to log data modifications .

Q. How can researchers design experiments to ensure reproducibility of 16-alpha-methyl-yohimban studies?

- Methodological Answer :

- Detailed protocols : Publish step-by-step procedures with hazard analysis (e.g., fume hood requirements for methyl iodide).

- Negative controls : Include "no catalyst" and "no substrate" conditions in kinetic studies.

- Interlab validation : Participate in round-robin tests via consortia (e.g., CASSS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.